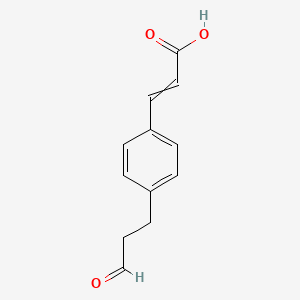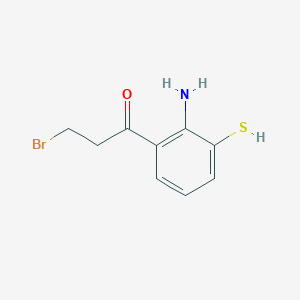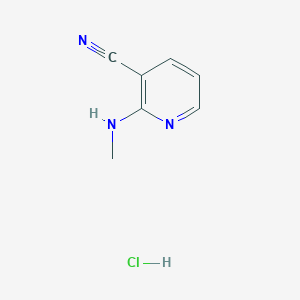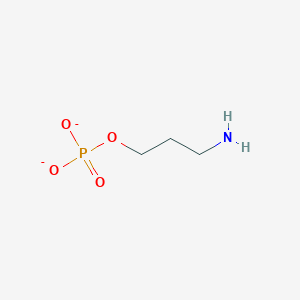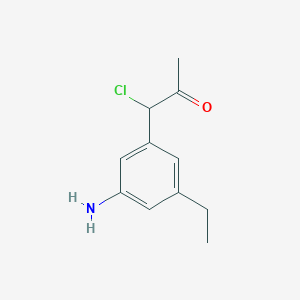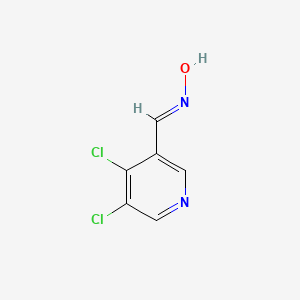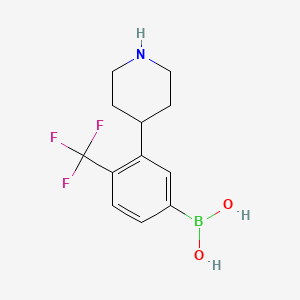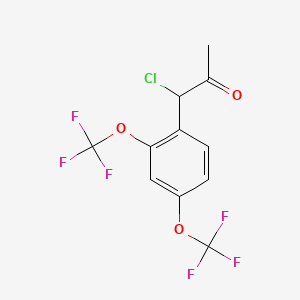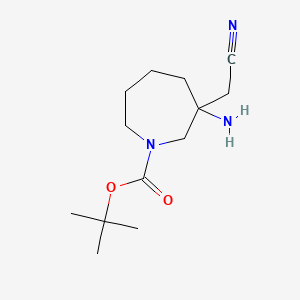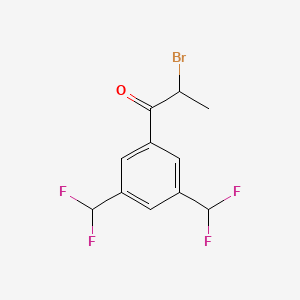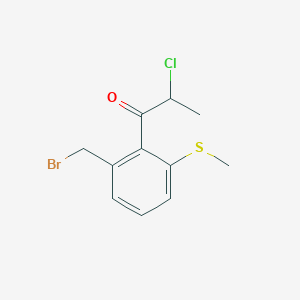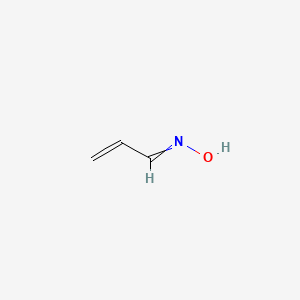
(E)-acrylaldehydeoxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-acrylaldehydeoxime is an organic compound characterized by the presence of an oxime functional group attached to an acrylaldehyde backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-acrylaldehydeoxime can be synthesized through the reaction of acrylaldehyde with hydroxylamine. The reaction typically occurs under mild acidic or neutral conditions to facilitate the formation of the oxime group. The general reaction scheme is as follows:
CH2=CHCHO+NH2OH→CH2=CHCH=N-OH
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps such as purification and stabilization to ensure the compound’s quality and consistency.
Chemical Reactions Analysis
Types of Reactions
(E)-acrylaldehydeoxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
(E)-acrylaldehydeoxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-acrylaldehydeoxime involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can influence enzymatic activities and biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress-related processes.
Comparison with Similar Compounds
Similar Compounds
Aldoximes: Compounds with the general structure R-CH=N-OH.
Ketoximes: Compounds with the general structure R2C=N-OH.
Nitrile Oxides: Compounds with the structure R-C≡N-O.
Uniqueness
(E)-acrylaldehydeoxime is unique due to its conjugated double bond system, which imparts distinct reactivity compared to other oximes
Properties
Molecular Formula |
C3H5NO |
|---|---|
Molecular Weight |
71.08 g/mol |
IUPAC Name |
N-prop-2-enylidenehydroxylamine |
InChI |
InChI=1S/C3H5NO/c1-2-3-4-5/h2-3,5H,1H2 |
InChI Key |
KMNIXISXZFPRDC-UHFFFAOYSA-N |
Canonical SMILES |
C=CC=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


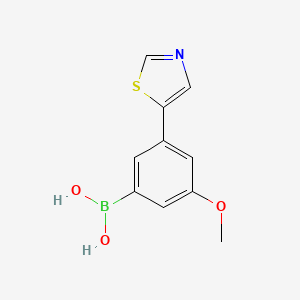
![(1R,3S,4R,5R)-3-amino-4,6,6-trimethylbicyclo[3.1.1]heptan-4-ol](/img/structure/B14072483.png)
